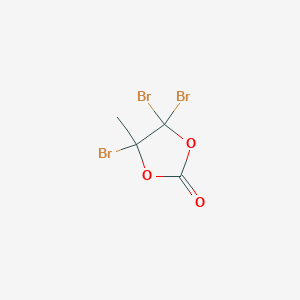
3-Methoxy-3-methylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-methylcyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylcyclohexa-1,4-diene can be achieved through several methods. One common approach involves the alkylation of mesomeric anions generated from 1-methoxycyclohexa-1,4-diene with potassium amide in liquid ammonia. The resulting dienes are then hydrolyzed to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using halogens like chlorine or bromine are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenones, while reduction can produce cyclohexanes .
Scientific Research Applications
3-Methoxy-3-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylcyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. For instance, in electrophilic substitution reactions, the compound forms intermediate carbocations that undergo further transformations. The stability of these intermediates is influenced by resonance effects and the presence of electron-donating or electron-withdrawing groups .
Comparison with Similar Compounds
- 1-Methoxy-1,4-cyclohexadiene
- 1-Methoxy-5-methylcyclohexa-1,4-diene
- 1-Methoxy-4-methylcyclohexa-1,4-diene
Comparison: 3-Methoxy-3-methylcyclohexa-1,4-diene is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and stability. Compared to its analogs, this compound may exhibit different chemical behaviors and applications, making it a valuable subject of study in organic chemistry .
Properties
CAS No. |
828248-65-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methoxy-3-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12O/c1-8(9-2)6-4-3-5-7-8/h4-7H,3H2,1-2H3 |
InChI Key |
RTMONNPMBBVECA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


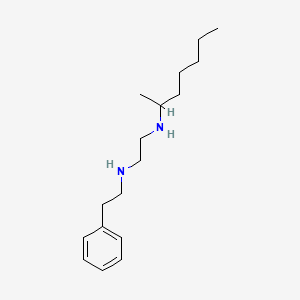
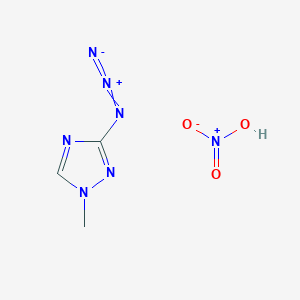
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
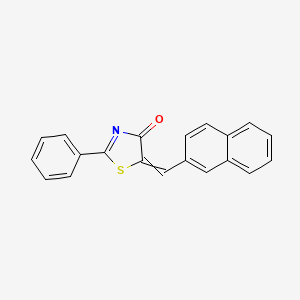
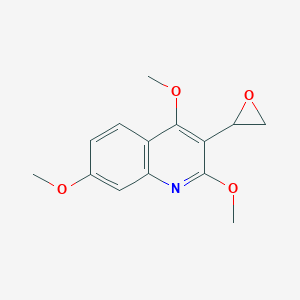
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
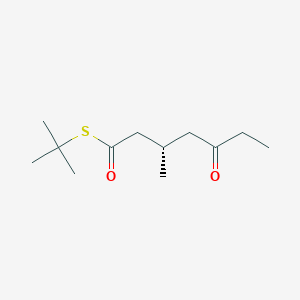
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
